3-(3,4-Difluorophenyl)prop-2-yn-1-ol
Description
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 |
InChI Key |
UMPGCDZHDRCRTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#CCO)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
3-(3,4-Difluorophenyl)prop-2-yn-1-ol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry:
- Enzyme Inhibition : The difluorophenyl group enhances binding affinity to specific enzymes involved in cell proliferation and metabolic pathways .
- Receptor Modulation : It may function as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
- Induction of Apoptosis : Studies suggest that treatment with this compound can increase markers of apoptosis in cancer cells, indicating its potential as an anticancer agent .
Medicinal Chemistry
The compound has been explored for its therapeutic properties, including:
- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth and combat infections .
- Anticancer Properties : Its potential to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapies .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:
- Polymer Development : Used as a precursor in creating polymers with specific functionalities.
- Coatings and Adhesives : Explored for use in formulations requiring enhanced chemical resistance and durability .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction between this compound and specific metabolic enzymes. The findings revealed that it acts as a competitive inhibitor, suggesting its potential use in regulating metabolic disorders.
Comparison with Similar Compounds
Table 1: Key Properties of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol and Analogs
Substituent Effects and Reactivity
Halogen Differences (F vs. Cl): The 3,4-difluorophenyl group in the target compound offers moderate electron withdrawal and smaller steric demand compared to 3,4-dichlorophenyl (). Chlorine’s larger atomic size increases molecular weight (201.05 vs. 169.14) and may hinder reactions requiring steric accessibility . Its higher lipophilicity (logP ~2.5 estimated) could enhance membrane permeability in drug candidates .
Functional Group Variations: The amino group in (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol () introduces basicity (pKa ~9-10), enabling protonation in physiological environments. This contrasts with the neutral propargyl alcohol, affecting solubility and biological interactions . The ketone in 3-(3-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one () increases polarity, making it more amenable to nucleophilic additions (e.g., Grignard reactions) compared to the alcohol’s oxidative pathways .
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction typically employs 3,4-difluorophenyl iodide or bromide as the aryl halide and propargyl alcohol (prop-2-yn-1-ol) as the terminal alkyne. Palladium(II) acetate (Pd(OAc)₂) serves as the precatalyst, while triphenylphosphine (PPh₃) acts as a stabilizing ligand. Copper(I) iodide (CuI) enhances catalytic activity by transmetallating with the palladium intermediate. A base, such as cesium hydroxide (CsOH·H₂O), deprotonates the alkyne to generate the reactive acetylide species.
The general reaction proceeds as follows:
$$
\text{3,4-Difluorophenyl-X} + \text{HC≡C-CH₂OH} \xrightarrow{\text{Pd(OAc)₂, PPh₃, CuI, CsOH}} \text{this compound} + \text{HX}
$$
where $$ X = \text{I, Br} $$.
Optimized Reaction Conditions
Key parameters for maximizing yield include:
| Parameter | Optimal Value | Role |
|---|---|---|
| Temperature | 80–100°C | Accelerates coupling kinetics |
| Solvent | Toluene | Balances polarity and boiling |
| Catalyst Loading | 2.5 mol% Pd(OAc)₂ | Minimizes metal waste |
| Ligand | 10 mol% PPh₃ | Stabilizes Pd(0) species |
| Base | CsOH·H₂O (10 equiv) | Deprotonates alkyne |
Under these conditions, yields exceeding 78% have been achieved for analogous compounds. The reaction mixture is typically heated for 12–24 hours, followed by purification via silica gel chromatography using gradients of petroleum ether and ethyl acetate.
Grignard Reagent-Based Synthesis
An alternative route involves the use of organomagnesium reagents to construct the propargyl alcohol scaffold. While less common than Sonogashira coupling, this method provides complementary selectivity in certain substrates.
Nucleophilic Addition to Propargyl Derivatives
In a reported procedure, 3-(2,4-difluorophenyl)-2-propyn-1-ol was synthesized via treatment of a propargyl precursor with 4-methoxyphenylmagnesium bromide. Adapting this approach for the 3,4-difluoro isomer requires:
- Preparation of a 3,4-difluorophenylmagnesium bromide intermediate
- Reaction with propargyl aldehyde (HC≡C-CHO)
- Subsequent reduction of the aldehyde to the alcohol
While this method remains less explored for the target compound, it offers potential advantages in stereochemical control.
Alternative Synthetic Pathways
Alkyne Hydration
Hydration of 3-(3,4-difluorophenyl)prop-1-yne represents a theoretically viable route, though regioselectivity challenges limit its practical utility. Mercury(II)-catalyzed hydration risks over-oxidation to ketones, while hydroboration-oxidation may favor anti-Markovnikov addition.
Reduction of Propargyl Ketones
Catalytic hydrogenation of 1-(3,4-difluorophenyl)prop-2-yn-1-one could yield the target alcohol. However, this method necessitates prior synthesis of the ketone precursor, adding synthetic steps without significant yield improvements.
Reaction Optimization and Troubleshooting
Catalyst System Tuning
Purification Challenges
The polar hydroxyl group complicates separation from byproducts. Flash chromatography with ethyl acetate/hexane (1:10 v/v) effectively isolates the product, as evidenced by purity >97% in commercial samples.
Analytical Characterization
Standard characterization data for this compound includes:
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | DSC |
| Boiling Point | 243.3±40.0°C at 760 mmHg | Gas chromatography |
| Density (25°C) | 1.3±0.1 g/cm³ | Pycnometry |
| LogP | 2.34 | HPLC |
| ¹H NMR (CDCl₃) | δ 7.27–7.39 (m, 3H, Ar-H), 4.70 (s, 2H, CH₂OH), 2.70 (s, 1H, OH) | 400 MHz spectrometer |
The hydroxyl proton appears as a broad singlet at δ 2.70 ppm, while the propargyl CH₂ group resonates as a singlet at δ 4.70 ppm.
Industrial-Scale Production Considerations
While laboratory syntheses prioritize yield and purity, industrial manufacturing faces additional constraints:
- Catalyst Recycling : Immobilized Pd catalysts reduce costs in continuous flow reactors
- Waste Management : CsOH neutralization generates cesium salts requiring specialized disposal
- Process Safety : Exothermic coupling reactions necessitate jacketed reactors with temperature control
Q & A
Q. How can the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol be optimized for higher yields?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions and catalysts. For analogous fluorinated compounds, β-propiolactone and phenol derivatives have been used with yields up to 72% under nucleophilic substitution conditions . Key strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
Table 1 : Comparison of synthesis routes for related fluorophenyl compounds
| Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 3,4-Difluorophenol + β-propiolactone | Nucleophilic ring-opening | 49 | |
| 3,4-Difluorophenol + acrylonitrile | Michael addition | 72 |
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer : Combine multiple techniques for robust analysis:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., C-F bond: ~1.35 Å; alkyne C≡C: ~1.20 Å) .
- NMR spectroscopy : NMR detects fluorine environments (δ ~ -140 to -160 ppm for difluorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] = 187.06 for CHFO) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals due to the compound’s moderate polarity .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the alkyne position. To study this:
- Perform Sonogashira coupling with aryl halides, using Pd(PPh)/CuI catalysis in THF .
- Monitor regioselectivity via NMR; fluorine para to the alkyne increases activation energy for side reactions.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodological Answer : Address inconsistencies via:
- Multi-dataset refinement : Collect data from multiple crystals to average thermal motion errors .
- Hirshfeld surface analysis : Identify weak intermolecular interactions (e.g., C-H···F) that distort bond metrics .
Table 2 : Key crystallographic parameters from a related difluorophenyl compound
| Parameter | Value (Å/°) |
|---|---|
| C(1)-C(2) bond length | 1.3866(18) |
| C-F bond length | 1.351(2) |
| Dihedral angle (F-C-C-F) | 118.12(13) |
Q. How can researchers design experiments to study metabolic stability in biological systems?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine’s metabolic resistance may prolong half-life .
- Isotope labeling : Synthesize - or -labeled analogs to track metabolic pathways.
- Enzyme inhibition studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
